2-Amino-4-(4-terc-butilfenil)tiofeno-3-carboxilato de etilo

Descripción general

Descripción

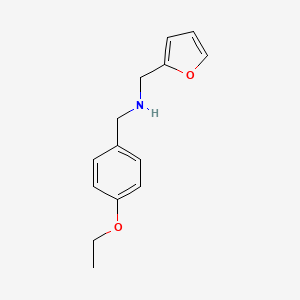

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butylphenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Aplicaciones Científicas De Investigación

Síntesis orgánica

2-Amino-4-(4-terc-butilfenil)tiofeno-3-carboxilato de etilo: es un compuesto valioso en la síntesis orgánica. Sirve como bloque de construcción para diversas moléculas orgánicas, particularmente en la síntesis de derivados de tiofeno más complejos. Estos derivados son cruciales en el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica y fotónica .

Investigación farmacéutica

En la investigación farmacéutica, este compuesto se explora por su potencial en el diseño y la síntesis de medicamentos. Su núcleo de tiofeno es un motivo común en muchas moléculas de fármacos, y las modificaciones a este núcleo pueden conducir al desarrollo de nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados .

Proteómica

Este compuesto se utiliza en la investigación proteómica, donde puede estar involucrado en el estudio de las interacciones y funciones de las proteínas. Puede actuar como una sonda proteómica debido a sus grupos funcionales reactivos, que pueden usarse para etiquetar o modificar proteínas para su posterior análisis .

Ciencia de materiales

La estructura única del compuesto lo hace adecuado para el desarrollo de materiales avanzados. Se puede utilizar en la creación de semiconductores orgánicos, que son esenciales para la producción de diodos emisores de luz orgánica (OLED) y células solares .

Catálisis

El this compound puede servir como ligando en catálisis. Su capacidad para coordinarse con metales puede conducir a la formación de catalizadores que se utilizan en diversas reacciones químicas, incluidas las que son respetuosas con el medio ambiente y sostenibles .

Ciencia ambiental

En la ciencia ambiental, este compuesto podría utilizarse en la detección y cuantificación de contaminantes. Su reactividad química le permite unirse a contaminantes específicos, lo que lo convierte en un candidato potencial para su uso en sensores y ensayos diseñados para monitorear la salud ambiental .

Estudios antimicrobianos

La investigación ha demostrado que los derivados del tiofeno exhiben propiedades antimicrobianas. Por lo tanto, este compuesto tiene un gran potencial para el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos contra una variedad de patógenos bacterianos .

Educación química

Por último, este compuesto también se utiliza en la educación química, donde sirve como un ejemplo de un tiofeno funcionalizado. Ayuda a los estudiantes a comprender los principios de la química orgánica y la importancia de los grupos funcionales en la reactividad química y las propiedades .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

Attachment of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICNZAIGJEBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)

![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)